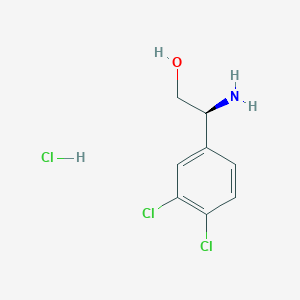

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral organic compound characterized by a 3,4-dichlorophenyl group attached to a β-amino ethanol backbone, with a hydrochloride salt. Key properties include:

- CAS Number: 1391564-88-7 (enantiomer-specific) .

- Molecular Formula: C₈H₁₀Cl₃NO.

- Molecular Weight: 242.53 g/mol.

- Structural Features: The 3,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, while the ethanolamine group contributes to hydrogen bonding and solubility in polar solvents.

This compound is primarily used in pharmaceutical research, particularly as a chiral intermediate or building block for bioactive molecules .

Properties

IUPAC Name |

(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBQPIPUIGSRB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-51-3 | |

| Record name | Benzeneethanol, β-amino-3,4-dichloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction of its hydroxyl group under controlled conditions. In industrial-scale synthesis, sodium borohydride (NaBH₄) is employed to reduce the ketone precursor (4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone) to the corresponding alcohol . Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous ethanol | 90.3% |

| Temperature | 0–10°C | 86–90% |

| Equivalent of NaBH₄ | 2.0–2.5 molar ratio | Purity >95% |

Lower yields occur in polar aprotic solvents (e.g., CH₂Cl₂: <50%) due to incomplete reduction .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using strong oxidizing agents:

Reagents

-

Potassium permanganate (KMnO₄) in acidic media

-

Chromium trioxide (CrO₃) under anhydrous conditions

Products

-

2-Amino-2-(3,4-dichlorophenyl)ethanone (ketone derivative)

Mechanism

Proton abstraction at the β-carbon initiates the oxidation, forming a carbonyl group.

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetyl chloride | 2-Acetoxy-2-(3,4-dichlorophenyl)ethylamine |

| Acylation | Benzoyl chloride | Benzoylated derivative |

Reactions proceed in dichloromethane with triethylamine as a base.

Nucleophilic Substitution

The amino group participates in alkylation and arylation reactions:

Example Protocol

-

Alkylation : React with methyl iodide (CH₃I) in THF at 60°C to form N-methyl derivatives.

-

Arylation : Palladium-catalyzed coupling with aryl halides yields biaryl amines .

Catalytic Systems

Solvent Effects on Reactivity

Solvent polarity critically influences reaction efficiency, as shown in chlorination studies of related precursors :

Stereochemical Transformations

The (S)-configuration enables enantioselective applications:

-

Chiral Resolution : React with tartaric acid derivatives to separate enantiomers.

-

Asymmetric Catalysis : Used in Ru(bpy)₃²⁺-mediated photocatalytic couplings for synthesizing vicinal amino alcohols .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic chlorides.

-

Photodegradation : UV exposure induces C–Cl bond cleavage, generating free radicals.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in various diseases. It shows promise as an inhibitor or activator of specific enzymes and receptors, making it a candidate for drug development targeting neurological disorders and metabolic diseases.

- Pharmacokinetics : Studies indicate that (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride exhibits significant absorption characteristics with a notable half-life, which enhances its bioavailability for therapeutic applications.

Biological Research

- Enzyme Mechanisms : The compound is utilized in enzyme mechanism studies to understand how it modulates enzymatic activity. Its ability to interact with active sites or allosteric sites of enzymes provides insights into metabolic pathways.

- Receptor Binding Studies : It serves as a ligand in receptor binding assays, where it can influence neurotransmitter signaling pathways. This application is particularly relevant in research related to mood regulation and other physiological processes.

Organic Synthesis

This compound acts as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing a basis for developing new therapeutic agents.

- Receptor Modulation : A study explored its role as a modulator of neurotransmitter receptors, revealing potential implications for treating psychiatric disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride

- CAS Number : 1391564-88-7 .

- Molecular Formula: C₈H₁₀Cl₃NO.

- Molecular Weight : 242.53 g/mol.

- Key Differences: The chlorine atoms are positioned at the 2- and 4-positions of the phenyl ring instead of 3,3.

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride

- CAS Number : 1951425-23-2 .

- Molecular Formula: C₉H₁₃ClFNO.

- Molecular Weight : 205.66 g/mol.

- Key Differences : Replacement of chlorine with fluorine (electron-withdrawing) and addition of a methyl group (electron-donating) modulate solubility and metabolic stability. Fluorine’s smaller size may enhance membrane permeability .

Functional Group Modifications

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride

- CAS Number : 1105679-25-1 .

- Molecular Formula: C₈H₈Cl₃NO₂.

- Molecular Weight : 256.51 g/mol.

- Key Differences: The ethanol group is replaced by a carboxylic acid. This increases acidity (pKa ~2–3) and alters solubility profiles, making it more suitable for ionic interactions in enzyme inhibition studies .

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate Hydrochloride

Stereochemical Variations

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Hydrochloride

- CAS Number : 1213008-01-5 .

- Molecular Formula: C₈H₁₀Cl₃NO.

- Molecular Weight : 242.53 g/mol.

- Key Differences : The (R)-enantiomer exhibits distinct stereochemical interactions, which may lead to differences in biological activity. For example, enantiomers of similar compounds show varied receptor binding or metabolic rates .

Table: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl | 1391564-88-7 | C₈H₁₀Cl₃NO | 242.53 | 3,4-dichlorophenyl, ethanolamine |

| (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl | 1391564-88-7 | C₈H₁₀Cl₃NO | 242.53 | 2,4-dichlorophenyl, positional isomer |

| (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | 1951425-23-2 | C₉H₁₃ClFNO | 205.66 | Fluorine, methyl substituent |

| 2-Amino-2-(3,4-dichlorophenyl)acetic Acid HCl | 1105679-25-1 | C₈H₈Cl₃NO₂ | 256.51 | Carboxylic acid instead of ethanol |

| (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl | 1213008-01-5 | C₈H₁₀Cl₃NO | 242.53 | (R)-enantiomer |

Physicochemical Properties

- Solubility: Ethanolamine derivatives (e.g., 242.53 g/mol compounds) are soluble in water (50–100 mg/mL at pH 3–4) but less so in nonpolar solvents. Carboxylic acid analogs show pH-dependent solubility .

- Thermal Stability: Melting points range from 180–220°C for dichlorophenyl ethanolamines, with decomposition observed above 250°C .

Biological Activity

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral amino alcohol compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which enhances its interaction with biological targets. Its structure allows for hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups.

| Property | Description |

|---|---|

| Molecular Formula | CHClN·HCl |

| Molecular Weight | 220.05 g/mol |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in water and ethanol |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can function as an inhibitor or activator depending on the target:

- Enzyme Interaction: It modulates enzymatic activities through binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding: The compound may act on neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and other physiological processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits significant absorption and distribution characteristics:

- Absorption: Following oral administration in animal models, the compound reaches peak plasma concentrations within 0.25 to 1.5 hours.

- Half-life: The elimination half-life varies based on dosage but is generally prolonged due to the presence of halogen atoms that hinder rapid metabolic inactivation.

- Bioavailability: Studies show that certain derivatives maintain detectable levels in plasma for extended periods, enhancing their therapeutic potential.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antidepressant Effects: Some studies suggest potential antidepressant properties linked to its interaction with serotonin receptors.

- Antimicrobial Activity: The compound exhibits activity against various pathogens, showing promise as an antimicrobial agent.

- Anticancer Potential: Preliminary studies indicate that it may reduce cancer cell viability while sparing healthy cells, suggesting a selective cytotoxic effect.

Study 1: Antidepressant Activity

A study explored the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive behaviors compared to controls, highlighting its potential as an antidepressant.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Study 3: Anticancer Activity

Research involving human cancer cell lines showed that treatment with this compound led to a decrease in cell proliferation rates. Notably, it exhibited lower toxicity towards non-cancerous cells compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 3,4-dichlorophenylglyoxal with ammonia, followed by stereoselective reduction using chiral catalysts like (R)-BINAP-Ru complexes. Evidence from analogous syntheses shows that sodium borohydride or lithium aluminum hydride under anhydrous conditions (e.g., THF at 0–5°C) achieves higher enantiomeric purity . Reaction pH (8–9) and temperature control (<10°C) are critical to minimize racemization. Post-reduction, hydrochlorination with HCl in ethanol yields the hydrochloride salt.

Q. How is this compound characterized using spectroscopic techniques, and what are its key NMR signatures?

- Methodology : (400 MHz, DO) typically shows:

- δ 7.55–7.45 (m, 2H, aromatic H),

- δ 7.35 (d, , 1H, aromatic H),

- δ 4.20 (q, , 1H, CH-NH),

- δ 3.85 (dd, , 1H, CH-OH),

- δ 3.45 (dd, , 1H, CH-OH).

confirms the chiral center (δ 65.8 ppm for C-OH) and aromatic substitution patterns .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodology : The hydrochloride salt is hygroscopic and should be stored in airtight containers under nitrogen at –20°C. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when protected from light. Aqueous solutions (pH 4–6) are stable for 24 hours at 25°C but degrade rapidly under alkaline conditions (t < 1 hour at pH 9) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodology : Screen for CNS activity via dopamine receptor binding assays (IC determination using -spiperone) or enzymatic inhibition studies (e.g., monoamine oxidase-B). For cytotoxicity, use MTT assays on SH-SY5Y cells at 10–100 µM concentrations. Dose-response curves should account for hydrochloride salt solubility limits in buffers (e.g., PBS) .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what chiral resolution techniques are effective?

- Methodology : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20, 1.0 mL/min) resolves (S)- and (R)-enantiomers (retention times: 12.3 min vs. 14.8 min). Polarimetry ([α] = +32.5° in methanol) and X-ray crystallography (P2 space group) further confirm stereochemistry. Derivatization with Marfey’s reagent enhances detection sensitivity in LC-MS .

Q. What reaction mechanisms explain unexpected byproducts during synthesis?

- Methodology : Byproducts like racemic mixtures or dichlorophenyl ketones arise from incomplete reduction or oxidation. Mechanistic studies (DFT calculations) suggest that steric hindrance at the chiral center slows reductive amination, favoring ketone intermediates. Isotopic labeling (-ammonia) tracks nitrogen incorporation during synthesis .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodology : Replace 3,4-dichloro groups with 3,4-difluoro or 4-methyl substituents. Comparative SAR studies show that dichloro derivatives exhibit higher logP (2.8 vs. 1.9) and enhanced blood-brain barrier permeability (PAMPA-BBB assay). Fluorinated analogs show reduced cytotoxicity (IC > 200 µM vs. 50 µM for dichloro) but lower receptor affinity .

Q. How should researchers resolve contradictions in reported NMR or crystallographic data?

- Methodology : Cross-validate using multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.